molecular formula C10H14BNO5S B1434245 (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704080-64-7

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No. B1434245
M. Wt: 271.1 g/mol
InChI Key: ULCCIKNCYFZGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid” is a small molecule that belongs to the class of boronic acid derivatives. It has a CAS Number of 1704080-64-7 .


Molecular Structure Analysis

The molecular formula of this compound is C10H14BNO5S. The InChI code is 1S/C10H14BNO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12-14H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 271.1 g/mol.

Scientific Research Applications

Tetraarylpentaborates Formation

  • The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex results in the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes undergo hydrolysis to form other compounds, highlighting the reactivity of boronic acid derivatives in complex formation (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching in Alcohols

  • Boronic acid derivatives, including those with a methoxy group, have been studied for their fluorescence quenching properties in alcohols. This research is significant for understanding the photophysical properties of these compounds (Geethanjali et al., 2015).

Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones

  • Boronic acids have been used in the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones. This procedure enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, useful in pharmaceutical chemistry (Allwood et al., 2014).

Boronic Acid Catalysis

  • Boronic acids are utilized as catalysts in various organic reactions. Their ability to form reversible covalent bonds with hydroxy groups enables both electrophilic and nucleophilic activation, facilitating reactions such as the formation of amides and selective Friedel-Crafts-type reactions (Hall, 2019).

Safety And Hazards

The compound has a GHS07 signal word, indicating a warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCIKNCYFZGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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